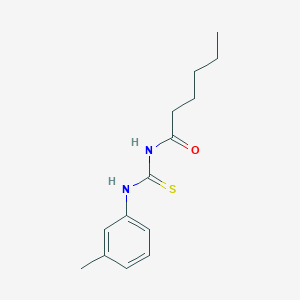![molecular formula C19H18ClN3OS2 B399158 N-[[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]carbamothioyl]-3-methylbutanamide](/img/structure/B399158.png)
N-[[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]carbamothioyl]-3-methylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]carbamothioyl]-3-methylbutanamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science .
Preparation Methods
The synthesis of N-[[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]carbamothioyl]-3-methylbutanamide involves multiple steps. One common method includes the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring . The reaction conditions typically involve the use of solvents like dimethylformamide and catalysts such as hydroxybenzotriazole and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride . Industrial production methods may employ microwave irradiation or one-pot multicomponent reactions to enhance yield and efficiency .
Chemical Reactions Analysis
N-[[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]carbamothioyl]-3-methylbutanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]carbamothioyl]-3-methylbutanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]carbamothioyl]-3-methylbutanamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of enzymes like DprE1, which is crucial for the survival of Mycobacterium tuberculosis . The compound binds to the active site of the enzyme, blocking its function and leading to the death of the bacterial cells . Additionally, it may interact with other proteins and pathways involved in cell proliferation and apoptosis, contributing to its anticancer properties .
Comparison with Similar Compounds
N-[[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]carbamothioyl]-3-methylbutanamide can be compared with other benzothiazole derivatives such as:
N-{[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]carbamothioyl}-3-methylbutanamide: This compound has a benzoxazole ring instead of a benzothiazole ring, which may affect its biological activity and chemical reactivity.
N-{[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-3-methylbenzamide: This derivative has a methyl group on the phenyl ring, which can influence its pharmacokinetic properties and efficacy.
Properties
Molecular Formula |
C19H18ClN3OS2 |
|---|---|
Molecular Weight |
404g/mol |
IUPAC Name |
N-[[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]carbamothioyl]-3-methylbutanamide |
InChI |
InChI=1S/C19H18ClN3OS2/c1-11(2)9-17(24)23-19(25)22-15-10-12(7-8-13(15)20)18-21-14-5-3-4-6-16(14)26-18/h3-8,10-11H,9H2,1-2H3,(H2,22,23,24,25) |
InChI Key |
HBSDUBRPOGEZIA-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NC(=S)NC1=C(C=CC(=C1)C2=NC3=CC=CC=C3S2)Cl |
Canonical SMILES |
CC(C)CC(=O)NC(=S)NC1=C(C=CC(=C1)C2=NC3=CC=CC=C3S2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[2-(naphthalen-1-yl)-2H-benzotriazol-5-yl]carbamothioyl}pentanamide](/img/structure/B399075.png)
![N-[(2-fluoro-5-nitrophenyl)carbamothioyl]pentanamide](/img/structure/B399076.png)
![N-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}pentanamide](/img/structure/B399077.png)
![N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-N'-pentanoylthiourea](/img/structure/B399078.png)

![N-{[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}pentanamide](/img/structure/B399081.png)
![N-[(2-methylphenyl)carbamothioyl]hexanamide](/img/structure/B399082.png)
![N-[(4-methylphenyl)carbamothioyl]hexanamide](/img/structure/B399085.png)

![N-[(2,5-dichlorophenyl)carbamothioyl]hexanamide](/img/structure/B399092.png)
![N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}hexanamide](/img/structure/B399093.png)
![N-[(4-fluorophenyl)carbamothioyl]hexanamide](/img/structure/B399094.png)
![N-[(2-chloro-4-iodophenyl)carbamothioyl]hexanamide](/img/structure/B399095.png)
![N-{[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}hexanamide](/img/structure/B399098.png)
